2-(6-chloro-1,1-dioxo-4-phenyl-2H-1lambda6,2,3-benzothiadiazin-2-yl)-N-(4-acetamidophenyl)acetamide
Description
The compound 2-(6-chloro-1,1-dioxo-4-phenyl-2H-1lambda6,2,3-benzothiadiazin-2-yl)-N-(4-acetamidophenyl)acetamide features a benzothiadiazine core substituted with a chlorine atom at position 6, a phenyl group at position 4, and a 1,1-dioxo moiety. This structural framework is common in bioactive molecules, where the benzothiadiazine ring contributes to aromatic stacking interactions, while the acetamide moiety modulates solubility and target binding .
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-(6-chloro-1,1-dioxo-4-phenyl-1λ6,2,3-benzothiadiazin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN4O4S/c1-15(29)25-18-8-10-19(11-9-18)26-22(30)14-28-27-23(16-5-3-2-4-6-16)20-13-17(24)7-12-21(20)33(28,31)32/h2-13H,14H2,1H3,(H,25,29)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABQQELVWRANTHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CN2N=C(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(6-chloro-1,1-dioxo-4-phenyl-2H-1λ6,2,3-benzothiadiazin-2-yl)-N-(4-acetamidophenyl)acetamide is a synthetic derivative belonging to the class of benzothiadiazines. This article explores its biological activity, particularly its potential therapeutic effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 461.87 g/mol. The compound features a benzothiadiazine core, which is known for various biological activities, including anticonvulsant properties.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C21H15ClN3O3S |
| Molecular Weight | 461.87 g/mol |
| SMILES | ClC1=NN=C(S1(=O)=O)C(C(=O)N(C2=CC=CC=C2)C)=C(C)C=O)C(=O)N(C3=CC=C(C=C3)C)C |
| CAS Number | 1031669-58-5 |
Anticonvulsant Activity
Recent studies have focused on the anticonvulsant potential of derivatives related to benzothiadiazines. The compound has been evaluated using standard screening methods such as the maximal electroshock (MES) test and the pentylenetetrazole (PTZ) test.
Study Findings
- Anticonvulsant Efficacy : The compound demonstrated significant anticonvulsant activity in animal models, particularly effective in the MES test at doses ranging from 30 to 300 mg/kg. Notably, it exhibited a delayed onset of action but prolonged duration compared to traditional anticonvulsants like phenytoin .
- Mechanism of Action : The proposed mechanism involves modulation of voltage-sensitive sodium channels, which are crucial for neuronal excitability. The structure-activity relationship (SAR) studies indicated that modifications to the phenyl and piperazine moieties significantly influenced efficacy and toxicity profiles .
Toxicological Profile
Acute neurological toxicity was assessed using the rotarod test, revealing that while some derivatives showed protective effects against seizures, they also presented varying degrees of neurotoxicity. Compounds with higher lipophilicity tended to exhibit delayed onset but longer-lasting effects .
Case Study 1: Efficacy in Epilepsy Models
In a controlled study involving multiple derivatives of the benzothiadiazine class, the compound was tested in models of epilepsy. Results indicated that certain modifications enhanced its anticonvulsant properties while minimizing side effects. For instance, derivatives with trifluoromethyl substitutions showed superior activity compared to their chloro counterparts .
Case Study 2: Comparative Analysis with Existing AEDs
A comparative analysis with established antiepileptic drugs (AEDs) indicated that while the compound exhibited lower efficacy than phenytoin, it provided a promising alternative for treatment-resistant epilepsy due to its unique mechanism of action and favorable pharmacokinetic profile .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table highlights key structural variations and inferred properties of similar benzothiadiazin-2-yl acetamide derivatives:
*Calculated based on molecular formula C23H19ClN4O4S.
Key Observations:
Substituent Effects on Polarity : The 4-acetamidophenyl group in the target compound introduces significant polarity compared to alkyl or halogenated aryl groups in analogs (e.g., 2-ethylphenyl in ). This may enhance aqueous solubility and target interactions via hydrogen bonding .
Steric and Lipophilic Modifications : Substituents like methylthio () or sulfanyl () enhance lipophilicity, which could improve membrane permeability but reduce solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
